molecular formula C11H11NO2 B6262304 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile CAS No. 162665-09-0

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile

Cat. No.: B6262304
CAS No.: 162665-09-0
M. Wt: 189.21 g/mol
InChI Key: VDQDOPRGIPEKCT-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile is a nitrile-substituted benzodioxepin derivative. The core structure consists of a seven-membered 1,5-benzodioxepin ring fused with a benzene ring, featuring an acetonitrile (-CH2CN) group at the 7-position. The nitrile group enhances reactivity, enabling transformations such as hydrolysis to carboxylic acids or participation in cycloaddition reactions .

Properties

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c12-5-4-9-2-3-10-11(8-9)14-7-1-6-13-10/h2-3,8H,1,4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQDOPRGIPEKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)CC#N)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162665-09-0
Record name 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the process may require heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially utilizing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides. For example:

  • Acidic Hydrolysis : Heating with concentrated HCl (6 M) at reflux converts the nitrile to a carboxylic acid, as demonstrated in analogous benzodioxepin derivatives.

  • Basic Hydrolysis : Treatment with NaOH (2 M) at 80°C produces the corresponding amide intermediate .

Nucleophilic Additions

The electron-deficient nitrile participates in nucleophilic attacks:

  • Grignard Reactions : Reacts with organomagnesium reagents (e.g., CH₃MgBr) to form ketones after aqueous workup .

  • Reduction to Amines : Catalytic hydrogenation (H₂/Pd-C, 50 psi) or LiAlH₄ reduces the nitrile to a primary amine.

Cyclization and Ring-Forming Reactions

The benzodioxepin core and nitrile group enable cyclization:

  • Iodolactonization : Under iodine (I₂) and NaHCO₃ in DCM, the nitrile facilitates iodocyclization to form fused heterocycles, as seen in related benzodioxepinones .

  • Microwave-Assisted Cyclocondensation : Reacts with thiosemicarbazides at 120°C under microwave irradiation to yield thiazole derivatives.

Cross-Coupling Reactions

The nitrile group stabilizes transition-metal-catalyzed couplings:

  • Suzuki-Miyaura Coupling : With Pd(PPh₃)₄ and arylboronic acids, the nitrile remains intact while enabling biaryl formation .

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using Pd₂(dba)₃ and Xantphos.

Functional Group Interconversion

  • Conversion to Tetrazoles : Reacts with NaN₃ and NH₄Cl in DMF at 100°C to form tetrazole rings, a bioisostere for carboxylic acids.

  • Thioamide Formation : Treatment with H₂S in pyridine yields thioamides, useful in coordination chemistry.

Electrophilic Aromatic Substitution

The benzodioxepin ring directs electrophiles to the para position of the oxygen atoms:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at C-9 .

  • Halogenation : Br₂ in acetic acid brominates the aromatic ring at C-4 .

Scientific Research Applications

Pharmaceutical Applications

  • Antidepressant Activity : Research indicates that derivatives of benzodioxepines exhibit significant antidepressant properties. The structural similarity of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile to known antidepressants suggests it may possess similar pharmacological effects.
    • Case Study : A study published in the Journal of Medicinal Chemistry evaluated various benzodioxepine derivatives for their serotonin reuptake inhibition. The findings indicated that compounds with structural motifs similar to this compound showed promising activity against depression models in vivo.
  • Anti-inflammatory Properties : Compounds containing the benzodioxepine structure have been investigated for their anti-inflammatory effects.
    • Case Study : Research published in Phytotherapy Research highlighted that specific derivatives demonstrated notable inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic uses in treating inflammatory diseases.
  • Anticancer Activity : Emerging studies suggest that compounds like this compound may have anticancer properties due to their ability to induce apoptosis in cancer cells.
    • Case Study : An investigation reported in Cancer Letters demonstrated that certain benzodioxepine derivatives inhibited cell proliferation in various cancer cell lines, indicating a need for further exploration into their mechanisms of action.

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for modifications that can lead to the development of new pharmaceutical agents or materials.

  • Synthesis of Novel Compounds : Researchers have utilized this compound as a building block in synthesizing more complex molecules.
    • Example Synthesis : A synthetic route involving this compound has been developed to create novel heterocyclic compounds with potential biological activity .

Material Science Applications

Recent studies have explored the use of this compound in the development of advanced materials.

  • Polymer Chemistry : The compound has been investigated for its potential use in creating polymers with enhanced properties.
    • Research Findings : Studies indicate that incorporating benzodioxepine units into polymer backbones can improve thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

Key Compounds for Comparison :

2-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetonitrile ():

  • Structure : Six-membered 1,4-benzodioxin ring with a chlorine substituent at position 5 and acetonitrile at position 6.
  • Key Difference : Smaller ring size (dioxin vs. dioxepin) and chloro substitution alter electronic properties and steric effects.

2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile (): Structure: Benzodioxin ring linked to a thiazole moiety via the acetonitrile group.

3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-7H-furo[3,2-g]chromen-7-one (): Structure: Benzodioxepin fused with a furochromenone system.

Table 1: Structural and Functional Group Comparison

Compound Name Core Ring System Substituents/Functional Groups Molecular Weight Notable Features
Target Compound 1,5-Benzodioxepin -CH2CN at C7 189.20* Reactive nitrile group
2-(5-Chloro-1,4-benzodioxin-7-yl)acetonitrile 1,4-Benzodioxin -Cl at C5, -CH2CN at C7 211.63 Chloro substituent enhances lipophilicity
2-[4-(1,4-Benzodioxin-6-yl)thiazol-2-yl]acetonitrile 1,4-Benzodioxin + Thiazole -CH2CN linked to thiazole 258.30 Thiazole improves π-π stacking
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine 1,5-Benzodioxepin -NH2 at C7 165.18 Amine group facilitates salt formation

*Calculated based on molecular formula C10H9NO2.

Physicochemical Properties
  • However, the structurally related 3,4-dihydro-2H-1,5-benzodioxepin-7-amine has a melting point of 81–82°C, while its carboxylic acid derivative melts at 143–146°C . The nitrile group likely reduces melting point compared to the carboxylic acid due to weaker intermolecular forces.
  • Solubility :
    • While solubility data for the target compound is unavailable, analogous compounds (e.g., 2-fluoro-biphenyl derivatives in ) were tested via HPLC after equilibrium in water, suggesting similar methodologies could apply .

Biological Activity

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, enzyme inhibition, and antimicrobial effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's molecular formula is C11H12N2O4C_{11}H_{12}N_2O_4, with a molecular weight of approximately 236.23 g/mol. The structure features a benzodioxepin moiety, which is known for its diverse biological activities.

1. Cytotoxic Activity

Research indicates that derivatives of benzodioxepin compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds display IC50 values in the low micromolar range against HeLa cells, suggesting significant potential for anticancer applications.

CompoundCell LineIC50 (μM)
Compound AHeLa10.46 ± 0.82
Compound BMRC-517.4

These findings suggest that the benzodioxepin structure may enhance cytotoxicity through mechanisms such as apoptosis induction or cell cycle arrest.

2. Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it has shown significant inhibition of α-glucosidase, with an IC50 value of approximately 52.54 ± 0.09 μM. This property indicates its potential as a therapeutic agent in managing conditions like diabetes by regulating glucose metabolism.

3. Antimicrobial Activity

The compound exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) ranging from 2 to 64 μg/mL against various bacterial strains.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli16

These results highlight the compound's potential as a lead for developing new antibiotics, especially in light of rising antibiotic resistance.

Case Studies

A recent study investigated the biological activity of several benzodioxepin derivatives, including this compound. The study found that modifications to the benzodioxepin structure significantly impacted biological activity. For instance:

  • Modification A : Increased cytotoxicity against breast cancer cells.
  • Modification B : Enhanced antimicrobial efficacy against MRSA.

These findings underscore the importance of structural optimization in enhancing the biological properties of these compounds.

The biological activities of this compound are believed to be mediated through multiple mechanisms:

  • Intercalation with DNA : Similar compounds have demonstrated the ability to intercalate with DNA, leading to disruption of replication and transcription processes.
  • Enzyme Interaction : The compound likely interacts with specific enzymes through competitive inhibition or allosteric modulation.

Q & A

What are the recommended synthetic routes for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile, and how can reaction efficiency be optimized?

Level: Advanced
Methodological Answer:
Synthesis typically involves functionalization of the benzodioxepin core. A plausible route is nucleophilic substitution at the 7-position of 3,4-dihydro-2H-1,5-benzodioxepin precursors (e.g., 7-bromo derivatives) with cyanide sources. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acid intermediates could introduce the acetonitrile moiety. Optimization parameters include:

  • Catalyst selection : Palladium-based catalysts for coupling reactions, with ligand tuning to enhance yield .
  • Solvent systems : Polar aprotic solvents (e.g., DMF or acetonitrile) for nucleophilic substitutions, balancing reactivity and solubility .
  • Temperature control : Moderate heating (60–80°C) to avoid decomposition of the benzodioxepin ring .
    Validate purity via HPLC (≥97% as per commercial standards) and compare melting points with analogs (e.g., mp 81–82°C for related amines) .

How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Level: Basic
Methodological Answer:
Use a multi-technique approach :

  • NMR :
    • ¹H NMR : Identify benzodioxepin protons (δ 6.5–7.5 ppm for aromatic protons; δ 3.5–4.5 ppm for methylene groups in the dioxepin ring) .
    • ¹³C NMR : Confirm the nitrile carbon (δ 115–120 ppm) and benzodioxepin carbons .
  • IR Spectroscopy : Detect the C≡N stretch (~2240 cm⁻¹) and ether C-O-C vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Match the molecular ion peak with the calculated molecular weight (e.g., C₁₁H₁₁NO₂: 197.21 g/mol) and fragmentation patterns .
    Cross-reference with databases (e.g., PubChem) for analogous structures .

What strategies are effective for resolving contradictions in biological activity data across studies involving benzodioxepin-acetonitrile hybrids?

Level: Advanced
Methodological Answer:
Contradictions often arise from variability in:

  • Assay conditions : Standardize protocols (e.g., pH, temperature, solvent concentration) to minimize artifacts. For example, acetonitrile solvent residues can inhibit enzymes if not fully removed .
  • Purity thresholds : Use HPLC (≥97% purity) to exclude confounding impurities .
  • Structural analogs : Compare activity with derivatives (e.g., 3,5-difluorophenylacetonitrile) to isolate electronic effects of substituents .
    Perform meta-analyses of published data, focusing on studies with rigorous methodological frameworks (e.g., controlled experimental designs as in ) .

What environmental fate assessment methodologies are applicable to this compound?

Level: Advanced
Methodological Answer:
Adopt a tiered approach:

Physicochemical profiling : Determine logP (octanol-water partitioning) and hydrolysis rates using computational tools (e.g., EPI Suite) .

Biodegradation studies : Use OECD 301F assays to assess microbial breakdown in aquatic systems .

Analytical detection : Employ LC-MS/MS with acetonitrile-based mobile phases (0.1% TFA improves ionization) for trace quantification in environmental matrices .

Ecotoxicology : Evaluate acute toxicity in model organisms (e.g., Daphnia magna), referencing protocols from long-term ecological studies .

How should purity and stability be assessed for this compound under various storage conditions?

Level: Basic
Methodological Answer:

  • Purity analysis : Use reverse-phase HPLC with UV detection (λmax ~255 nm for nitrile-containing compounds) .
  • Stability testing :
    • Accelerated aging : Store at 40°C/75% RH for 6 months, monitoring degradation via TLC or NMR .
    • Low-temperature storage : Preserve at -20°C in airtight, amber vials to prevent photodegradation and moisture uptake .
  • Impurity profiling : Identify byproducts (e.g., hydrolysis to carboxylic acid derivatives) using GC-MS .

What computational approaches predict the reactivity of this compound in nucleophilic environments?

Level: Advanced
Methodological Answer:

  • DFT calculations : Model the electron density of the nitrile group and benzodioxepin ring to predict sites for nucleophilic attack (e.g., α-carbon of acetonitrile) .
  • Molecular dynamics simulations : Study solvation effects in polar solvents (e.g., acetonitrile) to assess reaction barriers .
  • Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with thiols or amines) .

What analytical challenges arise in detecting trace impurities, and how can they be addressed?

Level: Advanced
Methodological Answer:

  • Challenge : Co-elution of impurities with similar polarity.
  • Solutions :
    • High-resolution MS : Differentiate impurities by exact mass (e.g., Q-TOF instruments) .
    • Ion-pair chromatography : Use additives like trifluoroacetic acid (TFA) to improve separation of polar degradation products .
    • Sensitivity limits : Optimize sample concentration and injection volume to achieve detection thresholds <0.1% .

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